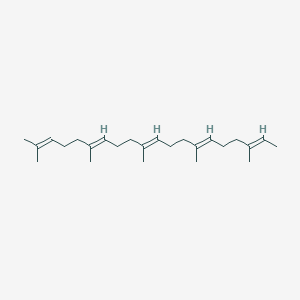
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dithiobis(benzamide)
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.
Propiedades
Número CAS |
33353-20-7 |
|---|---|
Fórmula molecular |
C20H24N2O4S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
VTHMIJUJHXDYHA-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


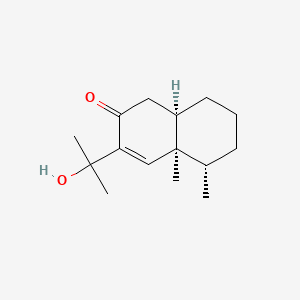
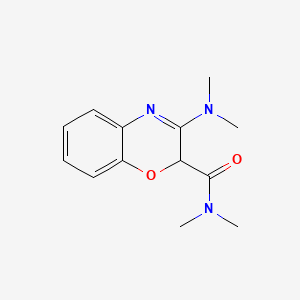



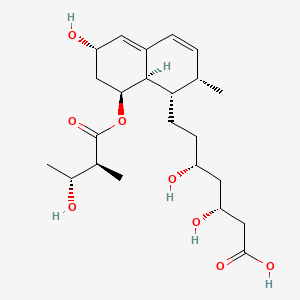

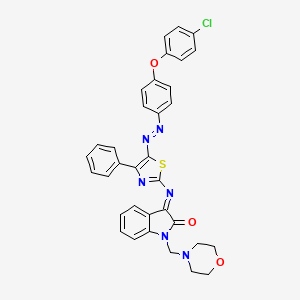

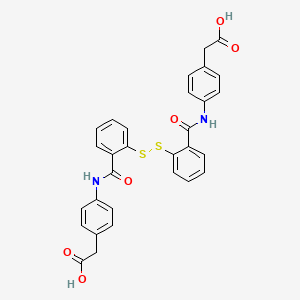

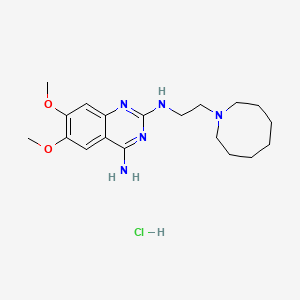
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
